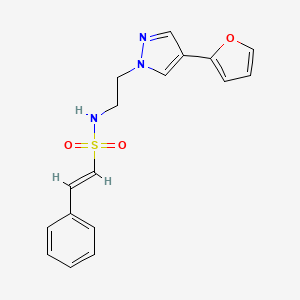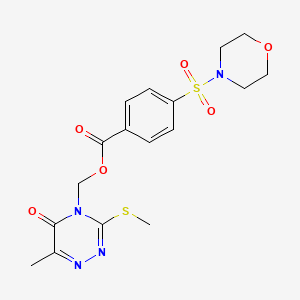![molecular formula C29H25FN2OS B2697937 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223848-28-9](/img/structure/B2697937.png)
3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” is a chemical compound with the molecular formula C29H25FN2OS. It is a derivative of thieno[3,2-c]quinoline .
Synthesis Analysis
The synthesis of thieno[3,2-c]quinoline derivatives often involves cyclization reactions of substituted thiophenes . The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .Molecular Structure Analysis
The molecular structure of “3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” consists of a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The compound also contains ethylphenyl, phenylpropyl, and carboxamide functional groups.Chemical Reactions Analysis
The chemical reactions associated with thieno[3,2-c]quinoline derivatives are diverse. The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including variations labeled with carbon-11, show high specific binding to PBR in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).
Molecular Labeling and Receptor Antagonists
Functionalization through lithiation of quinoline-carboxamide compounds has been applied to the labeling of NK-3 receptor antagonists with carbon-11. This methodology supports the synthesis of radioactively labeled compounds for in vivo study of specific receptors by PET, highlighting its application in drug development and neuroscientific research (Bennacef et al., 2007).
Fluorophores for Biochemical Studies
Quinoline derivatives are known as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. Their ability to act as DNA fluorophores makes them valuable in the search for new, more sensitive, and selective compounds for biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as thieno[3,2-c]quinoline derivatives, has been explored for their potential in creating new materials with unique optical properties. These compounds are of interest in the development of organic electronics and photonics, demonstrating the chemical versatility and application breadth of quinoline derivatives (Mekheimer et al., 2005).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTNMNUETYPSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)
![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)



